molecular formula C6H10N4O B1613020 Histidinamide, D- CAS No. 891787-99-8

Histidinamide, D-

Cat. No. B1613020
M. Wt: 154.17 g/mol
InChI Key: UMMQVDUMUMBTAV-RXMQYKEDSA-N
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Description

D-Histidinamide is an amino acid derivative with the chemical formula C₆H₁₀N₄O . Its molecular mass is approximately 154.17 Da . Unlike the more common amino acid histidine , which plays essential roles in protein biosynthesis and metabolism , D-Histidinamide is less studied and has distinct properties.


Molecular Structure Analysis

D-Histidinamide’s molecular structure consists of an imidazole ring (containing the nitrogen atoms) and an amino group . The stereochemistry of D-Histidinamide is crucial for its biological activity .

Scientific Research Applications

1. Machine Learning in Diabetes Research

Research in diabetes mellitus, a significant metabolic disorder, has leveraged machine learning and data mining methods, though the study does not directly mention "Histidinamide, D-" (Kavakiotis et al., 2017).

2. Histidine-Antibody Interactions

Histidine, including its D-form, is crucial in stabilizing monoclonal antibodies (mAbs) during storage. Stereospecific interactions between histidine and mAbs have been demonstrated, with d-histidine showing more interactions than l-histidine (Baek et al., 2019).

3. Chiral Detection Using Biosensors

The chiral detection of L-Histidine and D-Histidine using organic electrochemical transistor sensors based on molecularly imprinted polymers has been explored, highlighting the importance of histidine enantiomers in biosensing applications (Zhang et al., 2018).

4. Histidine in Therapeutic Index Enhancement

L-Histidinol, related to L-histidine, enhances cytotoxicity to tumor cells while being cytoprotective to normal cells. This suggests potential therapeutic applications in enhancing the therapeutic index of antineoplastic drugs (Brandes et al., 1991).

5. Histidine in Renal Alterations for Diabetic Rats

Histidine (His) shows protective effects on various parameters like glucose, insulin resistance, and oxidative stress in type 2 diabetic rats, indicating its potential in ameliorating diabetes complications (Nasri et al., 2020).

6. Histidine in Antibody Stability

Research on the effect of histidine on the stability and physical properties of a fully human anti-IL8 monoclonal antibody, both in aqueous and solid forms, highlights its stabilizing role in pharmaceutical formulations (Chen et al., 2003).

7. Histidine in Health and Nutritional Science

Studies on histidine's benefits and adverse effects suggest its significant role in health, with implications in improving cognitive function, reducing BMI, and affecting glucose homeostasis (Thalacker-Mercer & Gheller, 2020).

8. Histidine's Role in Protein Stability

Investigation of histidine's effects on the stability of lactate dehydrogenase (LDH) during freeze-drying reveals its potential as a stabilizer in protein formulations, contributing to pharmaceutical research (Al-Hussein & Gieseler, 2013).

9. Histidine Solubility in Pharmaceutical Research

Research on d-histidine solubility in various aqueous cosolvent mixtures contributes to understanding its properties relevant to pharmaceutical formulation and drug delivery systems (Li et al., 2020).

properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQVDUMUMBTAV-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidinamide, D-

CAS RN

891787-99-8
Record name Histidinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891787998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HISTIDINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K00MEB6427
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YP Zhu, P Mampuys, S Sergeyev… - Advanced Synthesis …, 2017 - Wiley Online Library
N‐arylamino acid amides have been synthesized via a novel method based on N‐arylamine activation into isothioureas followed by reaction with amino acids under iron catalysis. The …
Number of citations: 18 onlinelibrary.wiley.com
M Laskowski - Annual Review of Biochemistry, 1950 - annualreviews.org
The chelation linkages which enclose the sensitive bond produce an electronic distortion which results in the labilization and hydrolysis of the peptide bond. The theory is in agreement …
Number of citations: 12 www.annualreviews.org

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